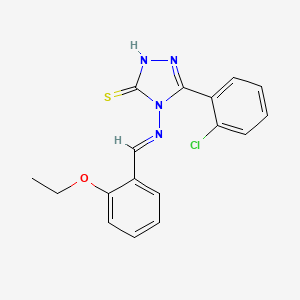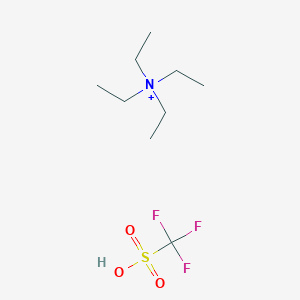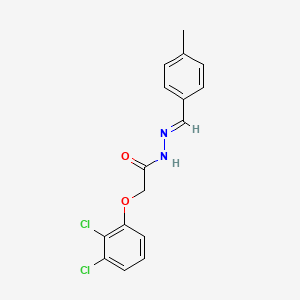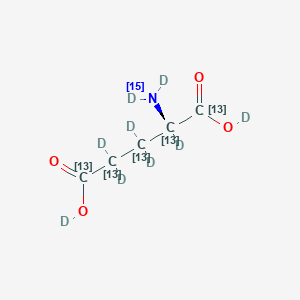
5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, an ethoxybenzylidene moiety, and a triazole ring, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 2-ethoxybenzaldehyde hydrazone, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also generate reactive oxygen species, leading to oxidative stress in cells.
相似化合物的比较
Similar Compounds
5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the ethoxybenzylidene moiety.
4-((2-Ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group.
5-(2-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethoxy group.
Uniqueness
5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorophenyl and ethoxybenzylidene groups enhances its potential as a versatile compound for various applications.
属性
CAS 编号 |
478253-80-4 |
|---|---|
分子式 |
C17H15ClN4OS |
分子量 |
358.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-15-10-6-3-7-12(15)11-19-22-16(20-21-17(22)24)13-8-4-5-9-14(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI 键 |
VPNZXIMCIBWCNK-YBFXNURJSA-N |
手性 SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
规范 SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)





![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)

(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)


